Ethyl oleanolate
CAS No.: 110700-49-7
VCID: VC0008511
Molecular Formula: C32H52O3
Molecular Weight: 484.8 g/mol
* For research use only. Not for human or veterinary use.

Description | Ethyl oleanolate is a chemical compound with the molecular formula C32H52O3 . It is derived from oleanolic acid, a naturally occurring pentacyclic triterpenoid . Oleanolic acid is related to betulinic acid and is found in various plants and foods, existing either as a free acid or as part of triterpenoid saponins . Plants where oleanolic acid can be found include olive oil, garlic, American pokeweed (Phytolacca americana), and Syzygium species . Oleanolic acid has been extracted from over 1620 different plant species and has been used for both food and medicinal purposes . Oleanolic acid is recognized for its diverse pharmacological properties, making it a valuable starting material for creating new compounds . Research indicates that oleanolic acid and its derivatives possess various biological activities, including anti-allergic, anti-cancer, and anti-inflammatory effects . It has also been used as a hepatic drug in China for over 20 years due to its hepatoprotective properties . Because of these attributes, there is increasing interest in the therapeutic potential of oleanolic acid for preventing and managing chronic diseases . In the search for alternative therapies, oleanolic acid and its derivatives are considered important candidates . Studies have explored the design and synthesis of chemical derivatives of oleanolic acid to improve its solubility, bioavailability, and potency . One such derivative is asiatic acid, a triterpenoid found in Centella asiatica, known for its wound-healing and neuroprotective properties. These derivatives could be vital in finding therapeutic modalities for various ailments . |
---|---|
CAS No. | 110700-49-7 |
Product Name | Ethyl oleanolate |
Molecular Formula | C32H52O3 |
Molecular Weight | 484.8 g/mol |
IUPAC Name | ethyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Standard InChI | InChI=1S/C32H52O3/c1-9-35-26(34)32-18-16-27(2,3)20-22(32)21-10-11-24-29(6)14-13-25(33)28(4,5)23(29)12-15-31(24,8)30(21,7)17-19-32/h10,22-25,33H,9,11-20H2,1-8H3/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1 |
Standard InChIKey | UKKGRXNQLZCZEJ-DFHVBEEKSA-N |
SMILES | CCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |
Canonical SMILES | CCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |
PubChem Compound | 14275951 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume